molecular formula C14H17N5O2S B6782146 N-(2-methylpyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide

N-(2-methylpyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide

Cat. No.: B6782146
M. Wt: 319.38 g/mol
InChI Key: KSFAWFIPYHQCAV-UHFFFAOYSA-N
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Description

N-(2-methylpyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes pyrimidine, thiazole, and morpholine moieties

Properties

IUPAC Name

N-(2-methylpyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-9-8-22-13(16-9)11-7-19(5-6-21-11)14(20)18-12-3-4-15-10(2)17-12/h3-4,8,11H,5-7H2,1-2H3,(H,15,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFAWFIPYHQCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CN(CCO2)C(=O)NC3=NC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Moiety: Starting with a suitable pyrimidine precursor, such as 2-methylpyrimidine, which can be synthesized through condensation reactions involving formamide and acetic anhydride.

    Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Morpholine Ring Introduction: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable amine reacts with an epoxide or a halide.

    Final Coupling: The final step involves coupling the pyrimidine, thiazole, and morpholine intermediates using amide bond formation techniques, such as using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like dichloromethane with bases such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine or thiazole derivatives.

Scientific Research Applications

N-(2-methylpyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Biology: Used in studies involving enzyme inhibition and receptor binding.

    Materials Science: Explored for its potential in creating novel materials with specific electronic or optical properties

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